molecular formula C24H17F2N3O3S2 B12849773 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide

Cat. No.: B12849773
M. Wt: 497.5 g/mol
InChI Key: WACMJJOTLMIGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide (hereafter referred to as Compound 4) is a substituted arylsulfonamide featuring a pyridine-thiophene scaffold fused with a 2-methyl-1-oxoisoindolinyl moiety. This compound is synthesized via a multi-step protocol involving the reaction of an amine intermediate (e.g., 76) with 2,4-difluorobenzenesulfonyl chloride under inert conditions, yielding a pale brown solid with a melting point of 235–239°C . Its structure is confirmed by $ ^1H $ NMR, HRMS, and elemental analysis.

Properties

Molecular Formula

C24H17F2N3O3S2

Molecular Weight

497.5 g/mol

IUPAC Name

2,4-difluoro-N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H17F2N3O3S2/c1-29-13-16-8-14(2-4-19(16)24(29)30)21-5-6-22(33-21)15-9-18(12-27-11-15)28-34(31,32)23-7-3-17(25)10-20(23)26/h2-12,28H,13H2,1H3

InChI Key

WACMJJOTLMIGKP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Key Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count5
XLogP33.6

Anticancer Activity

Research indicates that compounds similar to 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide exhibit significant anticancer properties. Specifically, studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in hematologic malignancies. For example, patent EP3463358A4 discusses its use in treating hematologic cancers, highlighting its potential effectiveness against various types of leukemia and lymphoma .

Drug Development

The compound is under investigation for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance efficacy and reduce side effects. The presence of fluorine atoms is particularly noteworthy as fluorinated compounds often exhibit improved metabolic stability and bioavailability .

Biological Testing

Biological assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. Preliminary results suggest promising anticancer activity, warranting further investigation into its pharmacokinetics and toxicity profiles.

Case Study 1: Treatment of Hematologic Malignancies

In clinical settings, compounds like this compound have been tested for their ability to treat acute myeloid leukemia (AML). A study published by Celgene Corporation outlines a combination therapy utilizing this compound alongside established chemotherapeutic agents . The results indicated an enhanced therapeutic effect compared to monotherapy approaches.

Case Study 2: Structural Modifications and Efficacy

Another study focused on modifying the structure of similar sulfonamide compounds to improve their anticancer efficacy. Researchers found that alterations in the thienyl and pyridinyl components significantly affected the biological activity of these molecules against cancer cell lines . This underscores the importance of structure-function relationships in drug design.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorobenzenesulfonamide

Compound 25 : 3,4-Difluoro-N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide
  • Structural Difference : Fluorine atoms are positioned at the 3,4-positions of the benzenesulfonamide ring instead of 2,3.
  • Synthesis : Prepared using 3,4-difluorobenzenesulfonyl chloride, yielding a yellow solid (18%) with a higher melting point (282–285°C) compared to Compound 4 .
  • Spectroscopy : $ ^1H $ NMR reveals distinct proton environments (e.g., δ 10.88 ppm for the sulfonamide proton vs. δ 13.27 ppm in Compound 4), reflecting altered electronic effects due to fluorine positioning .
Compound 5 : 2,4-Difluoro-N-(4-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-2-yl)benzenesulfonamide
  • Structural Difference : Pyridine substitution shifts from the 3-position (Compound 4) to the 2-position.
  • Synthesis : Yield (26%) and melting point (235–239°C) mirror Compound 4, but $ ^1H $ NMR data shows variations in aromatic proton coupling patterns (e.g., δ 7.19–7.32 ppm for pyridine protons) .

Heterocyclic Variants with Acrylamide Substituents (Compounds 8d–8h)

These derivatives (e.g., 8d, 8e) incorporate quinoline-acrylamide moieties instead of the pyridine-thiophene scaffold:

  • Structural Features: The 2,4-difluorobenzenesulfonamide group is retained, but the core structure includes a quinoline ring conjugated with acrylamide substituents (e.g., cyclopropyl, morpholino).
  • Synthesis : Lower yields (13–28%) compared to Compound 4, attributed to the complexity of introducing acrylamide groups .
  • Spectroscopy : $ ^1H $ and $ ^{13}C $ NMR spectra exhibit additional peaks for acrylamide protons (e.g., δ 6.5–7.5 ppm for vinyl protons) and heterocyclic carbons, highlighting electronic differences .

Analogous Compounds with Alternative Substituents

  • Chloro-Substituted Derivative : 2,4-Difluoro-N-[2-chloro-5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide features a chloro group on the pyridine ring, increasing steric hindrance and altering binding interactions .

Comparative Data Table

Compound Substituent Position/Modification Yield (%) Melting Point (°C) Key Spectral Features ($ ^1H $ NMR)
Compound 4 2,4-difluoro, pyridine-3-position 26 235–239 δ 13.27 (br s, NH), 7.38–7.51 (m, aromatic)
Compound 25 3,4-difluoro 18 282–285 δ 10.88 (br s, NH), 7.66–7.76 (m, aromatic)
Compound 8d Quinoline-acrylamide 21 N/A δ 6.8–7.5 (vinyl protons), complex aromatic
Nitrobenzenesulfonamide 2-nitro substitution Discontinued N/A N/A (discontinued due to synthesis challenges)

Key Findings and Implications

  • Fluorine Position : 2,4-difluoro substitution (Compound 4) offers optimal electronic effects for target binding compared to 3,4-difluoro (Compound 25), as evidenced by lower melting points and distinct NMR shifts .
  • Heterocyclic Core: Pyridine-thiophene scaffolds (Compound 4) exhibit higher synthetic feasibility (26% yield) compared to quinoline-acrylamide derivatives (13–28%) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) or steric hindrance (e.g., chloro) may compromise stability or activity, leading to discontinuation of some analogs .

Biological Activity

2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H17F2N3O3S2
  • Molecular Weight : 497.5 g/mol
  • IUPAC Name : 2,4-difluoro-N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial, antileishmanial, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial effects. For instance, derivatives of benzenesulfonamides have shown efficacy against various bacterial strains and protozoa.

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis0.15 μg/mL
Compound BLeishmania infantum0.070 mM
Compound CStaphylococcus aureus0.05 μg/mL

The data shows that certain sulfonamide derivatives can inhibit the growth of pathogens effectively, indicating a potential for therapeutic use in infectious diseases .

Antileishmanial Activity

The compound has been tested against Leishmania spp., showing significant activity. For example, studies report IC50 values indicating effective inhibition of promastigote forms of L. infantum and L. amazonensis.

Table 2: Antileishmanial Activity

CompoundIC50 (mM)Selectivity Index (S.I.)
2,4-Difluoro...0.0592.44
Control (Pentamidine)0.045-

These findings suggest that the compound could serve as a lead structure for developing new antileishmanial agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or pathways in target organisms. For example, some benzenesulfonamide derivatives act by inhibiting the activity of enzymes critical for cellular metabolism in pathogens.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating infectious diseases:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibited the growth of Leishmania species in laboratory settings, suggesting its potential as a therapeutic agent against leishmaniasis.
  • Animal Models : In vivo studies are necessary to confirm the efficacy and safety profile of this compound in living organisms.
  • Comparative Studies : The activity of this compound was compared with existing treatments like pentamidine and showed comparable or superior efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.